3-Methylhex-5-en-2-one
Overview
Description
3-Methylhex-5-en-2-one is an organic compound with the molecular formula C7H12O. It is a colorless liquid with a fruity odor. This compound is also known by other names such as 5-Methyl-3-hexen-2-one and 2-Oxo-5-methylhex-3-ene . It is used in various chemical syntheses and has applications in different fields including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylhex-5-en-2-one can be synthesized through several methods. One common method involves the acetoacetic ester synthesis, which is a useful synthetic tool for preparing ketones with one or two alkyl groups on the alpha position . The reaction typically involves the use of acetoacetic ester, which is deprotonated by a base such as sodium ethoxide, followed by alkylation and decarboxylation to yield the desired ketone.
Industrial Production Methods: In industrial settings, this compound can be produced using the Organic Syntheses method, which is chosen for its low cost, detailed procedure, and relatively decent percent yield of around 51% . This method involves the use of specific reagents and controlled reaction conditions to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-Methylhex-5-en-2-one undergoes various chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as halogens or organometallic compounds to form various substituted derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-Methylhex-5-en-2-one has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on cell function.
Mechanism of Action
The mechanism by which 3-Methylhex-5-en-2-one exerts its effects involves its interaction with molecular targets and pathways. For instance, it can react with indole in the presence of pyrrolidine and p-toluenesulfonic acid in dichloromethane to yield 3-substituted indole adducts . This reaction highlights its ability to form covalent bonds with nucleophilic sites on biomolecules, potentially affecting their function and activity.
Comparison with Similar Compounds
- 3-Hexen-2-one
- 5-Methyl-3-hexen-2-one
- 2-Oxo-5-methylhex-3-ene
Comparison: 3-Methylhex-5-en-2-one is unique due to its specific structure and reactivity. Compared to similar compounds like 3-Hexen-2-one, it has a methyl group at the fifth position, which influences its chemical properties and reactivity. This structural difference makes it suitable for specific applications in synthesis and research .
Properties
IUPAC Name |
3-methylhex-5-en-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-4-5-6(2)7(3)8/h4,6H,1,5H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQZYDBOQOYECI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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